REACTION_CXSMILES
|
C[Si](C)(C)[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5].[F-].[K+].CN1CCN(C)C1=O.[F:22][C:23]1[CH:24]=[C:25]([Br:30])[CH:26]=[CH:27][C:28]=1I>CN(C)C=O.[Cu]Br>[F:22][C:23]1[CH:24]=[C:25]([Br:30])[CH:26]=[CH:27][C:28]=1[C:3]([F:9])([F:8])[C:4]([F:7])([F:6])[F:5] |f:1.2|
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(C(F)(F)F)(F)F)(C)C
|
Name
|
|
Quantity
|
4.45 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CC1)C)=O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=CC1I)Br
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
copper(I) bromide
|
Quantity
|
13.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
remained below 0° C
|
Type
|
TEMPERATURE
|
Details
|
was then warmed to 20° C. over the course of 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
The contents were stirred at 75° C. for 14 hours
|
Duration
|
14 h
|
Type
|
DISTILLATION
|
Details
|
Then all of the volatile constituents were distilled off to dryness
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Type
|
DISTILLATION
|
Details
|
the distillate being collected in a cold trap
|
Type
|
TEMPERATURE
|
Details
|
cooled with liquid nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The distillate was subsequently warmed to 20° C.
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 500 ml of diethyl ether
|
Type
|
WASH
|
Details
|
This solution was washed with four times 100 ml of water
|
Type
|
CUSTOM
|
Details
|
The organic phase was then dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on a Vigreux column
|
Type
|
DISTILLATION
|
Details
|
Subsequent distillation of the residue on a Vigreux column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C(C(F)(F)F)(F)F)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |